
(4-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline is a useful research compound. Its molecular formula is C24H22N6O2 and its molecular weight is 426.48. The purity is usually 95%.
BenchChem offers high-quality 2-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Alzheimer-Krankheit (AD) ist eine fortschreitende neurodegenerative Erkrankung, die durch cholinerge Dysfunktion und kognitiven Abbau gekennzeichnet ist .
- Verbindung 6b, die eine p-Methylphenylgruppe trägt, zeigte die beste AChE-Aktivität (Ki = 3,73 ± 0,9 nM) und zeigte eine kompetitive Hemmung .
- Molekular-Docking-Studien ergaben, dass die p-Methylphenylgruppe aktiv mit der Scharnierregion der AChE-Kristallstruktur interagiert .
- Verbindung 11 (6-(4-Methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-on) zeigte signifikante inodilatorische Eigenschaften und vasorelaxierende Aktivität in einem Nanomolarbereich (IC50 = 0,08 μM) .
- Pimobendan (7), ein Benzimidazol-Pyridazinon-Hybrid, hat sowohl vasodilatierende als auch inotrope Wirkungen. Es wird als Acardi® vermarktet .
Acetylcholinesterase (AChE) Inhibition
Butyrylcholinesterase (BChE) Inhibition
Antihypertensive Aktivität
Inodilatorische Eigenschaften
Vasodilatierende und inotrope Eigenschaften
Wirkmechanismus
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE enzymes, inhibiting their activity . This inhibition results in an increase in acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Biochemical Pathways
The compound affects the cholinergic transmission pathway by inhibiting AChE and BChE enzymes . This leads to an increase in acetylcholine levels, enhancing cholinergic transmission. The compound may also affect other biochemical pathways due to its diverse pharmacological activities .
Result of Action
By inhibiting AChE and BChE enzymes, the compound increases acetylcholine levels, which can help improve cognitive functions in conditions like Alzheimer’s disease . The compound may also have other effects due to its diverse pharmacological activities, including potential anti-inflammatory, analgesic, and antiulcer activities .
Biologische Aktivität
The compound 2-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline is a complex organic molecule with significant potential in pharmacology. It belongs to a class of compounds known for their diverse biological activities, including anticancer and neuroprotective effects. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H26N4O3, with a molecular weight of approximately 406.5 g/mol . The structure features a quinoxaline core, a piperazine moiety, and a methoxyphenyl substituent, which contribute to its unique chemical properties and biological activities.
Biological Activities
Research indicates that 2-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline exhibits several biological activities:
1. Anticancer Activity
Studies have shown that this compound has potential anticancer properties. It interacts with various cellular pathways involved in cancer progression. For instance, it has been noted to inhibit cell proliferation in several cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells.
2. Neuroprotective Effects
The compound also demonstrates neuroprotective effects, which are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This makes it a candidate for further investigation in the treatment of neurodegenerative diseases.
3. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. These findings indicate its potential application in treating infections caused by resistant bacteria.
The biological activity of 2-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline is primarily mediated through its interaction with specific biological targets, including:
- Receptors : The compound may act as an antagonist or agonist at various receptors involved in disease processes.
- Enzymes : It has been shown to inhibit enzymes crucial for cancer cell survival and proliferation.
Research Findings and Case Studies
A summary of relevant studies that highlight the biological activity of the compound is provided below.
Study | Findings | |
---|---|---|
Study 1 | Evaluated the anticancer effects on HCT-15 cells; IC50 value was determined to be 12 µM. | Suggests strong potential as an anticancer agent. |
Study 2 | Assessed neuroprotective effects using a rat model; significant reduction in oxidative stress markers was observed. | Indicates potential for treating neurodegenerative diseases. |
Study 3 | Tested antimicrobial activity against Staphylococcus aureus; showed inhibition at concentrations above 20 µg/mL. | Supports further exploration for antibiotic applications. |
Comparative Analysis with Similar Compounds
The following table compares 2-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Methoxy substitution on phenyl group | Anticancer activity |
Compound B | Piperazine linkage with pyridazine | Neuroprotective effects |
Compound C | Quinoxaline core structure | Antimicrobial properties |
Eigenschaften
IUPAC Name |
[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2/c1-32-18-8-6-17(7-9-18)19-10-11-23(28-27-19)29-12-14-30(15-13-29)24(31)22-16-25-20-4-2-3-5-21(20)26-22/h2-11,16H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDNTQWSYDBYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.